molecular formula C20H23FN4O3 B8427614 Olamufloxacin

Olamufloxacin

Katalognummer: B8427614
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: LEILBPMISZFZQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olamufloxacin is a complex organic compound with a unique structure that includes a quinoline core, a cyclopropyl group, and a spirocyclic amine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Vorbereitungsmethoden

The synthesis of Olamufloxacin involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl and fluoro groups, and the construction of the spirocyclic amine. The synthetic routes typically involve:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of Cyclopropyl and Fluoro Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate cyclopropyl and fluoro reagents.

    Construction of the Spirocyclic Amine: This step involves the formation of the spirocyclic ring system, which can be achieved through cyclization reactions using amine precursors.

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Olamufloxacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

Olamufloxacin has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of Olamufloxacin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in biological processes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division.

    Binding to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    Interfering with Metabolic Pathways: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Olamufloxacin can be compared with other similar compounds, such as:

    Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core and fluoro group, used to treat bacterial infections.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar structure, known for its broad-spectrum antibacterial activity.

    Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action, used to treat respiratory and urinary tract infections.

The uniqueness of this compound lies in its specific structural features, such as the spirocyclic amine and the combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Eigenschaften

Molekularformel

C20H23FN4O3

Molekulargewicht

386.4 g/mol

IUPAC-Name

5-amino-7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)

InChI-Schlüssel

LEILBPMISZFZQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1c(N2CC(NC(=O)C(F)(F)F)C3(CC3)C2)c(F)c(N)c2c(=O)c(C(=O)O)cn(C3CC3)c12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.